3,6-Dibromophenanthrene

Overview

Description

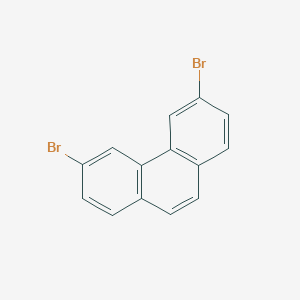

3,6-Dibromophenanthrene is an organic compound with the molecular formula C14H8Br2 It is a derivative of phenanthrene, where two bromine atoms are substituted at the 3 and 6 positions of the phenanthrene ring

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific context .

Mode of Action

It is known to be used as a precursor in the synthesis of a novel phenanthroimidazole-based building unit, which is obtained through an ionothermal method . This suggests that the compound may interact with its targets through covalent bonding during the synthesis process.

Action Environment

The action, efficacy, and stability of 3,6-Dibromophenanthrene can be influenced by various environmental factors. For instance, its synthesis involves heating the mixture to 110°C . Therefore, temperature is a crucial factor in its action. Other factors like pH, presence of other reactants, and solvent used may also play significant roles.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,6-Dibromophenanthrene are not well-studied. It is known that brominated phenanthrenes can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific biochemical context and can involve various types of chemical bonds and forces .

Cellular Effects

The cellular effects of this compound are not well-documented. Brominated phenanthrenes have been shown to influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells would likely depend on factors such as the cell type and the concentration of the compound.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through interactions with biomolecules, potentially including enzyme inhibition or activation and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dibromophenanthrene can be synthesized through the bromination of phenanthrene. The process involves the reaction of phenanthrene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The bromination selectively occurs at the 3 and 6 positions due to the electronic effects of the phenanthrene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or column chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromophenanthrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of phenanthrene derivatives.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in ether, room temperature.

Major Products:

Substitution: 3,6-Dimethoxyphenanthrene.

Oxidation: 3,6-Dibromophenanthrenequinone.

Reduction: 3,6-Dihydrophenanthrene.

Scientific Research Applications

3,6-Dibromophenanthrene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of polycyclic aromatic hydrocarbons.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent electronic properties.

Comparison with Similar Compounds

3,9-Dibromophenanthrene: Another brominated derivative of phenanthrene with bromine atoms at the 3 and 9 positions.

9,10-Dibromophenanthrene: Bromine atoms are substituted at the 9 and 10 positions of the phenanthrene ring.

3,6-Dibromo-9,10-phenanthrenequinone: An oxidized form of 3,6-Dibromophenanthrene.

Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The 3 and 6 positions on the phenanthrene ring create a distinct electronic environment, making it different from other brominated phenanthrene derivatives. This unique structure allows for selective reactions and applications that are not possible with other isomers.

Biological Activity

3,6-Dibromophenanthrene (DBP) is a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities, particularly in the context of its interactions with biological systems. This article explores its structural characteristics, biological activities, and potential applications based on recent research findings.

Structural Characteristics

This compound has the molecular formula . The compound features a planar phenanthrene core with two bromine substituents at the 3 and 6 positions. Its crystal structure reveals a herringbone arrangement and significant π–π stacking interactions, which are crucial for its biological activity. The interplanar distance in the crystal structure is approximately 3.544 Å, indicating strong intermolecular interactions that may influence its reactivity and bioactivity .

Antioxidant Properties

Research indicates that DBP exhibits notable antioxidant properties. Antioxidants are essential for neutralizing free radicals, thereby preventing oxidative stress and cellular damage. Studies have shown that DBP can scavenge free radicals effectively, which is critical in reducing the risk of various diseases linked to oxidative stress .

Anticancer Activity

DBP has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells .

Table 1: Summary of Biological Activities of this compound

| Activity | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Antioxidant | Various | Free radical scavenging | Neutralization of reactive oxygen species |

| Anticancer | MCF-7 | Inhibition of proliferation | Induction of apoptosis |

| HeLa | Inhibition of proliferation | Cell cycle arrest |

Metabolism and Toxicity

The metabolism of DBP involves biotransformation processes that can influence its toxicity profile. It has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2 and CYP2C19, which are important for drug metabolism. This inhibition suggests that DBP may interact with other pharmaceuticals, potentially leading to altered drug efficacy or toxicity .

Toxicological Studies

Toxicological assessments indicate that while DBP exhibits beneficial biological activities, it also poses risks associated with skin and eye irritation upon exposure. Proper handling protocols are essential to mitigate these risks when working with this compound in laboratory settings .

Case Studies

- Case Study on Anticancer Effects : A study evaluated the effects of DBP on MCF-7 cells and reported a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. The study concluded that DBP could serve as a lead compound for developing novel anticancer agents targeting breast cancer .

- Metabolomic Profiling : Another investigation focused on the metabolomic profiling of phenolic compounds in grape extracts containing DBP derivatives. The study highlighted the antioxidant activity of these extracts and their potential protective effects against DNA damage caused by oxidative stress .

Properties

IUPAC Name |

3,6-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPMJIMUYNZFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448591 | |

| Record name | 3,6-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174735-02-5 | |

| Record name | 3,6-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the specific halogen-halogen distance in 3,6-dibromophenanthrene relevant to its potential applications?

A1: The distance between the bromine atoms in this compound is approximately 6 Å, which is similar to the gap between dimer rows on a Si(100) surface. [] This structural feature makes this compound a potentially interesting candidate for inducing selective reactions on this type of surface. The interaction could lead to unique surface modifications with potential applications in chemical sensing, biological recognition, and molecular electronics. []

Q2: Beyond silicon surface interactions, has this compound been explored for constructing larger molecular architectures?

A2: Yes, this compound has been successfully employed as a rigid, linear building block in the synthesis of three-dimensional metal-organic cages. [, ] Researchers utilized its structural features to create novel 60° organometallic subunits, which then assembled into trigonal-bipyramidal cages when combined with appropriate metal ions. [, ]

Q3: What spectroscopic data is available to characterize this compound?

A3: While the provided abstracts do not detail specific spectroscopic data, this compound's structure has been confirmed through X-ray crystallography. [] This technique revealed a planar phenanthrene ring system with the bromine atoms slightly displaced from the plane. [] Beyond X-ray crystallography, one would expect characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry to be available in the broader chemical literature.

Q4: What are the potential environmental impacts of using this compound, considering it contains bromine atoms?

A4: While the provided research does not specifically address the environmental impact of this compound, it's important to note that halogenated organic compounds can sometimes pose environmental risks. These risks might include persistence in the environment, potential for bioaccumulation, and toxicity to aquatic organisms. Therefore, any large-scale use of this compound would necessitate careful consideration of its environmental fate and potential for remediation or alternative, less impactful compounds.

Q5: Are there any known alternatives to this compound for its explored applications?

A5: The research on this compound's applications, particularly in surface modification and metal-organic framework construction, is still at a relatively early stage. [, , ] Researchers are likely exploring alternative compounds with modified structures, different halogen substituents, or entirely different core structures to achieve enhanced properties or address potential limitations of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.